6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with the molecular formula C18H15FN4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate phenoxy and fluorophenoxy derivatives with triazolothiadiazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Ethoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2-Ethoxyphenyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of ethoxyphenoxy and fluorophenoxy groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C19H17FN4O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-[(2-ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4O3S/c1-2-25-15-5-3-4-6-16(15)27-12-18-23-24-17(21-22-19(24)28-18)11-26-14-9-7-13(20)8-10-14/h3-10H,2,11-12H2,1H3 |
InChI Key |
PSNXWJJYUQHDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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